(+)-2-Sterpurene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

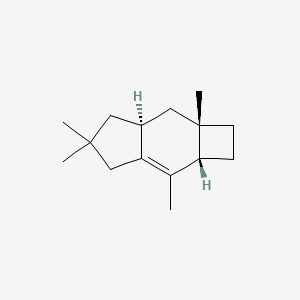

(+)-2-Sterpurene, also known as this compound, is a useful research compound. Its molecular formula is C15H24 and its molecular weight is 204.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that (+)-2-Sterpurene exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic fungi and bacteria, making it a candidate for use in agricultural biocontrol agents and natural preservatives. For instance, studies have demonstrated its effectiveness against Alternaria alternata and Fusarium graminearum, which are known to cause plant diseases .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, presenting a potential avenue for cancer therapy development . The mechanism of action appears to involve the disruption of cellular metabolism and induction of oxidative stress within the target cells.

Applications in Agriculture

The use of this compound as a mycoherbicide has been explored due to its ability to target specific fungal pathogens without harming beneficial organisms. Its application could lead to more sustainable agricultural practices by reducing reliance on synthetic fungicides. Research conducted on its efficacy in field trials has shown promising results in controlling disease spread while promoting crop health .

Fragrance and Flavor Industry

Sesquiterpenes like this compound are valuable in the fragrance and flavor industry due to their aromatic properties. They can be utilized as natural flavoring agents or fragrance components in cosmetics and personal care products. The market for natural fragrances is expanding, driven by consumer demand for sustainable and eco-friendly products .

Pharmaceutical Development

The pharmaceutical potential of this compound is being explored through its incorporation into drug formulations aimed at treating infections or cancer. Its bioactivity profile suggests that it could serve as a lead compound for developing new therapeutic agents .

Case Study 1: Agricultural Application

A field study conducted on the use of this compound as a biocontrol agent demonstrated a significant reduction in fungal diseases among treated crops compared to untreated controls. The study highlighted the compound's ability to enhance plant resilience against pathogens while maintaining crop yield .

Case Study 2: Anticancer Research

In vitro studies evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis at specific concentrations. Further research is ongoing to elucidate the molecular mechanisms involved and to assess its viability as an adjunct therapy in cancer treatment protocols .

Eigenschaften

Molekularformel |

C15H24 |

|---|---|

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(3S,6S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.03,6]undec-1-ene |

InChI |

InChI=1S/C15H24/c1-10-12-9-14(2,3)7-11(12)8-15(4)6-5-13(10)15/h11,13H,5-9H2,1-4H3/t11-,13+,15-/m0/s1 |

InChI-Schlüssel |

HULFPDOHEQOINC-LNSITVRQSA-N |

Isomerische SMILES |

CC1=C2CC(C[C@H]2C[C@]3([C@@H]1CC3)C)(C)C |

Kanonische SMILES |

CC1=C2CC(CC2CC3(C1CC3)C)(C)C |

Synonyme |

sterpurene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.